molecular formula C10H6ClNO2Se B12704588 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione CAS No. 82085-51-6

5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione

Cat. No.: B12704588
CAS No.: 82085-51-6
M. Wt: 286.58 g/mol
InChI Key: KYFGHCOUIJIKBX-VMPITWQZSA-N
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Description

5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is a heterocyclic compound that contains selenium. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of selenazolidine-2,4-dione with 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product. The reaction can be represented as follows:

Selenazolidine-2,4-dione+2-ChlorobenzaldehydeThis compound\text{Selenazolidine-2,4-dione} + \text{2-Chlorobenzaldehyde} \rightarrow \text{this compound} Selenazolidine-2,4-dione+2-Chlorobenzaldehyde→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to selenium’s known anticancer properties.

    Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.

Mechanism of Action

The mechanism by which 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its selenium atom. Selenium can form strong bonds with sulfur and nitrogen atoms in biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione
  • 5-((2-Bromophenyl)methylene)selenazolidine-2,4-dione
  • 5-((2-Methylphenyl)methylene)selenazolidine-2,4-dione

Uniqueness

5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other selenium-containing compounds.

Properties

CAS No.

82085-51-6

Molecular Formula

C10H6ClNO2Se

Molecular Weight

286.58 g/mol

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-1,3-selenazolidine-2,4-dione

InChI

InChI=1S/C10H6ClNO2Se/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+

InChI Key

KYFGHCOUIJIKBX-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)[Se]2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)[Se]2)Cl

Origin of Product

United States

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